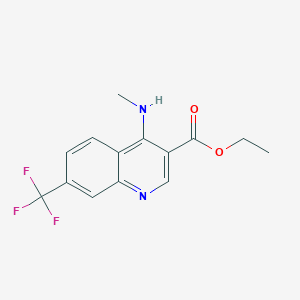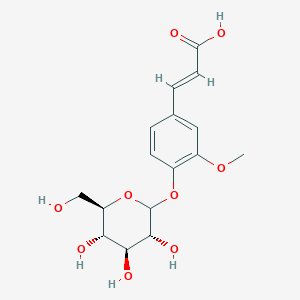
Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 92421, also known by its chemical name (2R,3S,5R)-5-(2,4-dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate, is a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of NSC 92421 involves several steps. One of the methods includes the reaction of trifluoromethyl uracil with hexamethyldisilazane and trimethylsilyl chloride. The mixture is heated to 120-125°C and stirred for three hours. After cooling to 55-60°C, the reaction mixture is distilled under reduced pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
NSC 92421 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hexamethyldisilazane and trimethylsilyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoromethyl uracil results in the formation of a compound with a trifluoromethyl group .
Aplicaciones Científicas De Investigación
NSC 92421 has a wide range of applications in scientific research. It is used in the synthesis of other compounds and as a reagent in various chemical reactions. In biology, it is studied for its potential effects on cellular processes and its role in disease modeling. In medicine, NSC 92421 is investigated for its potential therapeutic applications, including its use in drug development. Industrially, it is used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of NSC 92421 involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that NSC 92421 exerts its effects by modulating certain cellular processes. The exact molecular targets and pathways involved are subjects of active research .
Comparación Con Compuestos Similares
NSC 92421 can be compared with other similar compounds, such as trifluoromethyl uracil derivatives. These compounds share similar chemical structures but may differ in their reactivity and applications.
Conclusion
NSC 92421 is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, chemical reactions, and mechanism of action are subjects of ongoing research, and it holds promise for future developments in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C26H23F3N2O7 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23F3N2O7/c1-14-3-7-16(8-4-14)23(33)36-13-20-19(38-24(34)17-9-5-15(2)6-10-17)11-21(37-20)31-12-18(26(27,28)29)22(32)30-25(31)35/h3-10,12,19-21H,11,13H2,1-2H3,(H,30,32,35)/t19-,20+,21+/m0/s1 |
Clave InChI |
QFTZSUBIJAWRPF-PWRODBHTSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)

![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)

![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11831184.png)

![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)
![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)


